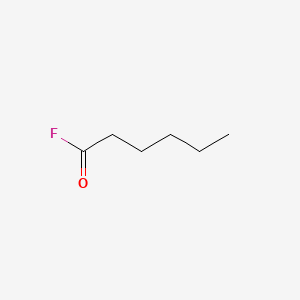
Hexanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoyl fluoride, also known as hexanoic acid fluoride, is an organic compound with the molecular formula C6H11FO. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanoyl fluoride can be synthesized through the reaction of hexanoic acid (also known as caproic acid) with reagents such as thionyl chloride (SOCl2) or phosphorus trifluoride (PF3). The reaction typically involves heating the hexanoic acid with the chosen reagent under controlled conditions to facilitate the substitution of the hydroxyl group with a fluorine atom.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Hexanoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hexanoic acid or its derivatives.
Reduction: Reduction reactions can convert this compound to hexanoic acid or other related compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Hexanoic acid, hexanoic anhydride.
Reduction: Hexanoic acid, hexanol.
Substitution: Amides, esters, and other fluorinated compounds.
Applications De Recherche Scientifique
Hexanoyl fluoride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: this compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
Hexanoyl fluoride is similar to other carboxylic acid fluorides, such as acetyl fluoride (C2H3FO) and propionyl fluoride (C3H5FO). it is unique due to its longer carbon chain, which influences its reactivity and applications. The longer chain provides increased stability and different chemical properties compared to shorter-chain fluorides.
Comparaison Avec Des Composés Similaires
Acetyl fluoride (C2H3FO)
Propionyl fluoride (C3H5FO)
Butyryl fluoride (C4H7FO)
Valeroyl fluoride (C5H9FO)
Propriétés
Numéro CAS |
372-80-5 |
|---|---|
Formule moléculaire |
C6H11FO |
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
hexanoyl fluoride |
InChI |
InChI=1S/C6H11FO/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |
Clé InChI |
AURYBMCZYGIOJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


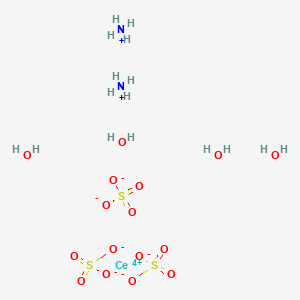
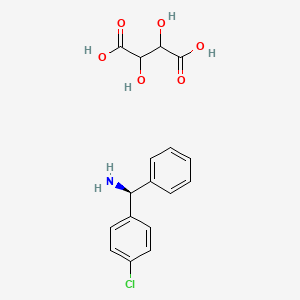

![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
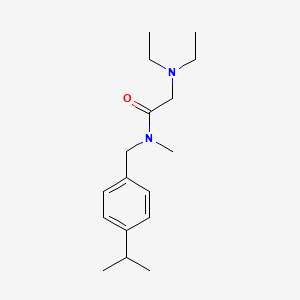
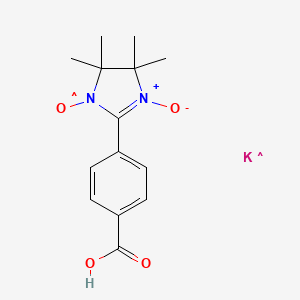
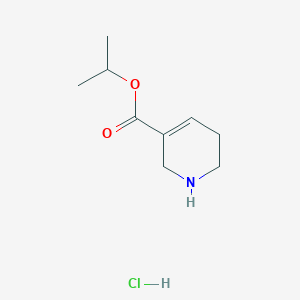
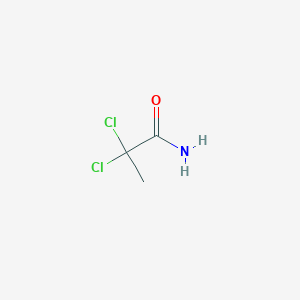
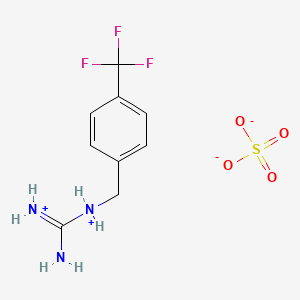
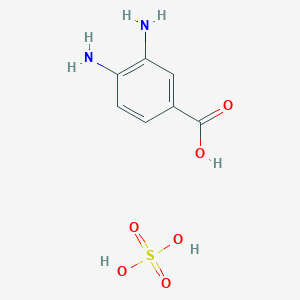
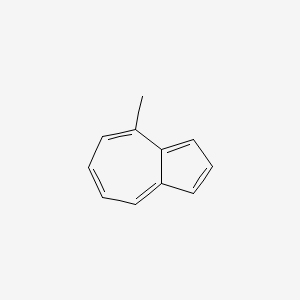
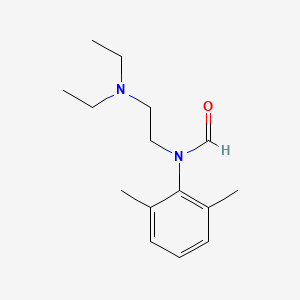

![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)
